molecular formula C6H3ClIN3 B13890649 4-chloro-2-iodo-7H-pyrrolo[2,3-d]pyrimidine

4-chloro-2-iodo-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B13890649
M. Wt: 279.46 g/mol
InChI Key: YUCILCVRIIIBAO-UHFFFAOYSA-N
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Description

4-Chloro-2-iodo-7H-pyrrolo[2,3-d]pyrimidine is a halogenated heterocyclic compound featuring a pyrrolo[2,3-d]pyrimidine core substituted with chlorine at position 4 and iodine at position 2. This structure serves as a versatile intermediate in medicinal chemistry, particularly in kinase inhibitor development and anticancer agent synthesis.

Properties

Molecular Formula

C6H3ClIN3

Molecular Weight

279.46 g/mol

IUPAC Name

4-chloro-2-iodo-7H-pyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C6H3ClIN3/c7-4-3-1-2-9-5(3)11-6(8)10-4/h1-2H,(H,9,10,11)

InChI Key

YUCILCVRIIIBAO-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=C1C(=NC(=N2)I)Cl

Origin of Product

United States

Preparation Methods

General Synthetic Background

The parent compound, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, is typically synthesized through multi-step organic reactions involving condensation, cyclization, and halogenation steps. The 2-iodo substitution is introduced via selective halogenation of the pyrrolo[2,3-d]pyrimidine ring system after or during the formation of the core structure.

Preparation of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Core

The synthesis of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine core is a prerequisite for the iodination step. A representative industrially relevant method is summarized below:

  • Step 1: Condensation
    2-Methyl-3,3-dichloroacrylonitrile is condensed with trimethyl orthoformate in a suitable solvent under catalytic conditions to yield 1,1-dichloro-2-cyano-4-methoxy-1,3-butadiene intermediate.

  • Step 2: Cyclization and Elimination
    This intermediate undergoes addition condensation cyclization with formamidine salts in the presence of alkali (e.g., sodium methoxide) at controlled temperatures (0–110 °C) to form 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. The process is typically one-pot, with stepwise temperature control to optimize yield and selectivity.

  • Yields and Purity
    This method achieves high yields (~90%) and high purity (>99%) with minimal side reactions and environmentally friendly conditions, as demonstrated in patented processes.

Representative Synthetic Scheme

Step Reaction Type Reagents/Conditions Product/Intermediate Yield (%) Notes
1 Condensation 2-Methyl-3,3-dichloroacrylonitrile, trimethyl orthoformate, catalyst, solvent A 1,1-Dichloro-2-cyano-4-methoxy-1,3-butadiene High Mild conditions, environmentally friendly
2 Cyclization & Elimination Formamidine salt, sodium methoxide, solvent B, 0–110 °C 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine ~90 One-pot reaction, high purity
3 Electrophilic Iodination N-Iodosuccinimide (NIS), acetonitrile, 0 °C to RT 4-Chloro-2-iodo-7H-pyrrolo[2,3-d]pyrimidine 70–85 Regioselective iodination

Analytical and Purification Notes

  • Purity Assessment:
    High-performance liquid chromatography (HPLC) is employed to verify product purity, often exceeding 99.5% area percentage without further purification steps.

  • Structural Confirmation:
    Nuclear magnetic resonance (NMR) spectroscopy, especially $$^{1}H$$ NMR, confirms the substitution pattern with characteristic chemical shifts for the pyrrolo and pyrimidine protons. Mass spectrometry (MS) confirms molecular weight, and elemental analysis supports composition.

  • Isolation:
    The final iodinated product is typically isolated by filtration, washing, and drying, or by chromatographic purification if necessary.

Summary Table of Preparation Methods

Preparation Step Method Type Key Reagents/Conditions Yield (%) Advantages Disadvantages
Synthesis of 4-chloro core Condensation-Cyclization 2-Methyl-3,3-dichloroacrylonitrile, trimethyl orthoformate, formamidine salt, sodium methoxide, solvents ~90 High yield, green chemistry, scalable Multi-step, requires temperature control
Iodination at 2-position Electrophilic substitution N-Iodosuccinimide, acetonitrile, 0 °C to RT 70–85 Regioselective, mild conditions Moderate yield, possible side-products
Metal-catalyzed C–H iodination (less common) Catalytic halogenation Pd or Cu catalysts, iodine source, ligands Variable Potentially milder, selective Requires catalyst optimization

Comparison with Similar Compounds

Halogenation Patterns and Reactivity

The compound’s halogenation pattern distinguishes it from analogs:

  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (CAS 3680-69-1) : Lacks iodine at position 2, making it less reactive in Suzuki-Miyaura or Ullmann couplings. It is commonly used as a precursor for amine substitutions at position 4 (e.g., N-phenyl derivatives) .
  • 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine (CAS 90213-66-4) : Features chlorine at both positions 2 and 4, enabling sequential substitutions. However, iodine’s larger atomic radius in the target compound may improve steric effects in binding interactions .

Table 1: Halogenated Analogs Comparison

Compound Halogen Positions Key Reactivity Differences
Target Compound 4-Cl, 2-I Iodine enables cross-coupling; Cl for SNAr
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine 4-Cl Limited to substitutions at position 4
2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine 2-Cl, 4-Cl Sequential substitutions at positions 2 and 4

Physicochemical Properties

  • Melting Points : Halogenation increases melting points; e.g., 4-chloro-2-fluoro analogs melt at 210°C , whereas iodine’s bulkiness may lower the target compound’s melting point slightly.
  • Solubility : Iodine’s lipophilicity reduces aqueous solubility compared to chloro analogs, necessitating formulation in DMSO or PEG for biological assays .

Biological Activity

4-Chloro-2-iodo-7H-pyrrolo[2,3-d]pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its applications in cancer therapy, antiviral properties, and anti-inflammatory effects. The findings are supported by various studies and data tables.

This compound is characterized by its unique structure that allows for various chemical reactions, making it a versatile pharmaceutical intermediate. Its reactivity includes electrophilic substitution and cross-coupling reactions, which are essential for the synthesis of complex organic compounds, particularly kinase inhibitors used in treating diseases like cancer .

Anticancer Properties

Numerous studies have highlighted the anticancer potential of this compound and its derivatives. For instance, a study demonstrated that certain derivatives exhibited potent inhibition of tumor cell proliferation through selective targeting of folate receptors (FR) in human tumors. The IC50 values for these compounds ranged from 1.82 to 4.53 nM against FRα-expressing cells, indicating strong activity compared to classical antifolates like methotrexate (MTX) .

Table 1: Anticancer Activity of Pyrrolo[2,3-d]pyrimidine Derivatives

CompoundTarget Cell LineIC50 (nM)Mechanism of Action
Compound 1RT16 (FRα)1.82GARFTase Inhibition
Compound 2D4 (FRβ)4.53GARFTase Inhibition
MTXVariousVariableFolate Pathway Inhibition

Antiviral Activity

In addition to its anticancer properties, derivatives of this compound have shown promising antiviral activity. Research indicates that certain pyrrolo[2,3-d]pyrimidine derivatives can inhibit viral replication by targeting specific viral enzymes, thereby reducing the viral load in infected cells. This mechanism is crucial for developing antiviral therapies against various viral infections .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been explored. Some studies suggest that it may inhibit inflammatory pathways by downregulating pro-inflammatory cytokines and mediators. This property positions it as a candidate for treating inflammatory diseases .

Case Study 1: Inhibition of Tumor Cell Proliferation

A novel series of pyrrolo[2,3-d]pyrimidine derivatives were synthesized and evaluated for their ability to inhibit tumor cell proliferation in vitro. The study focused on the relationship between structure and biological activity, revealing that modifications in the side chains significantly influenced the potency against various cancer cell lines such as HeLa and MDA-MB-231.

Findings:

  • Compound 5k showed significant antiproliferative effects with an IC50 value indicating effective growth inhibition.
  • Flow cytometry analysis revealed alterations in cell cycle phases post-treatment, suggesting apoptosis induction through caspase activation pathways.

Case Study 2: Antiviral Activity Assessment

In another study assessing antiviral properties, specific pyrrolo[2,3-d]pyrimidine derivatives were tested against viral strains. The results indicated a marked reduction in viral replication rates compared to untreated controls.

Findings:

  • The most active compound demonstrated an IC50 value significantly lower than standard antiviral agents.
  • Mechanistic studies suggested that these compounds interfere with viral entry or replication mechanisms.

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